Einecs 239-285-3
Description
Properties
CAS No. |
15241-42-6 |
|---|---|
Molecular Formula |
C12H24N4O9 |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4-,5-/m00/s1 |
InChI Key |
UKDDJHWIVHJRLI-CDHKGTMRSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Research Perspectives on the Constituent: D Glucuronic Acid
Biosynthesis and Synthetic Strategies of D-Glucuronic Acid
The biological synthesis of D-glucuronic acid represents a promising alternative to conventional methods, offering high efficiency and sustainability. nih.gov These strategies primarily revolve around the metabolic transformation of glucose and the use of various biocatalytic systems.
D-glucuronic acid is fundamentally a derivative of glucose where the sixth carbon atom is oxidized to a carboxylic acid. wikipedia.org In biological systems, this oxidation doesn't occur with free glucose but rather with UDP-α-D-glucose (UDP-Glc). wikipedia.orgnih.gov The enzyme responsible for this transformation is UDP-glucose dehydrogenase (UGD), which catalyzes the NAD+-dependent two-fold oxidation of UDP-Glc to produce UDP-glucuronic acid (UDP-GlcA). nih.gov This reaction is considered irreversible under physiological conditions. nih.gov
Another significant pathway for D-glucuronic acid biosynthesis involves the oxidation of myo-inositol (MI). oup.com This pathway begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase. researchgate.net Following dephosphorylation to myo-inositol, the enzyme myo-inositol oxygenase (MIOX) oxidizes MI to yield D-glucuronic acid. oup.comresearchgate.net
The direct oxidation of glucose can also yield various products depending on the functional group that is oxidized. d-nb.info While oxidation of the aldehyde group forms gluconic acid, the oxidation of the primary alcohol function at the C-6 position results in the formation of glucuronic acid. d-nb.infomdpi.com
Biocatalysis has emerged as a key strategy for D-glucuronic acid production, encompassing single enzyme catalysis, multi-enzyme cascades, whole-cell catalysis, and co-culture systems. nih.govnih.gov These methods offer the potential for higher yields, increased selectivity, and more environmentally friendly processes compared to traditional chemical synthesis. mdpi.com
The use of a single, purified enzyme represents a direct approach to biocatalysis. For the synthesis of D-glucuronic acid, enzymes like myo-inositol oxygenase (MIOX) can be employed to convert myo-inositol into the target product. researchgate.net This method allows for a clear understanding and optimization of the specific reaction step. However, it often requires the costly addition of substrates and cofactors, and the enzyme itself may have stability issues.
To overcome the limitations of single-enzyme catalysis, multi-enzyme cascade systems have been developed. nih.govnih.gov These systems combine several enzymes in a one-pot reaction to convert a simple starting material, like glucose or sucrose (B13894), into D-glucuronic acid or its activated form, UDP-glucuronic acid. researchgate.netmdpi.com
A notable example involves a cascade that begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (INO1), followed by the action of myo-inositol oxygenase (MIOX) to produce D-glucuronic acid. researchgate.net Another strategy involves the use of sucrose synthase, UDP-glucose dehydrogenase, and lactate (B86563) dehydrogenase to regenerate the costly UDP-GlcA. mdpi.com These cascade reactions can improve efficiency by channeling intermediates from one enzyme to the next and can be designed to recycle expensive cofactors like NAD+. mdpi.comnih.gov
| Starting Material | Key Enzymes in Cascade | Product | Reference |
| Glucose | myo-inositol-1-phosphate synthase (INO1), myo-inositol oxygenase (MIOX) | D-Glucuronic acid | researchgate.net |
| Sucrose, UDP | Sucrose synthase, UDP-glucose dehydrogenase, Lactate dehydrogenase | Glycyrrhetic acid 3-O-mono-β-d-glucuronide (using regenerated UDP-GlcA) | mdpi.com |
| Starch | α-glucan phosphorylase, UDP-sugar pyrophosphorylase, UDP-glucose 6-dehydrogenase | UDP-Glucuronic acid | nih.govd-nb.info |
Whole-cell catalysis utilizes entire microorganisms that have been engineered to produce the desired product. nih.govnih.gov This approach avoids the costly and time-consuming process of enzyme purification. acs.org Engineered strains of Escherichia coli have been a primary focus for D-glucuronic acid production. researchgate.net
By expressing heterologous enzymes within a single host, researchers have created microbial factories capable of converting glucose into D-glucuronic acid. researchgate.netacs.org For instance, co-expression of myo-inositol-1-phosphate synthase (MIPS) and myo-inositol oxygenase (MIOX) in E. coli enabled the production of glucuronic acid from D-glucose. acs.org Whole-cell systems can also be designed to regenerate necessary cofactors internally, further reducing production costs. nih.gov For example, a system was developed to produce UDP-GlcA from starch using whole cells expressing hyperthermophilic enzymes, which met its own NAD+ requirements. nih.govd-nb.info
| Microbial Host | Key Expressed Enzymes | Starting Material | Product | Production Titer | Reference |
| Escherichia coli | myo-inositol-1-phosphate synthase, myo-inositol oxygenase | D-Glucose | D-Glucuronic acid | Low concentration | acs.org |
| Escherichia coli | α-glucan phosphorylase, USP, UDH, Coenzyme regeneration system | Starch | UDP-Glucuronic acid | 1.3 g/L | nih.govd-nb.info |
| Gluconobacter oxydans | Endogenous enzymes | Glucose | Gluconic Acid | 98.8 g/L | mdpi.com |
Co-culture, or mixed fermentation, involves the use of two or more different microbial strains that work synergistically to carry out a complex biotransformation. nih.govnih.govmdpi.com This strategy can be advantageous when different stages of a metabolic pathway are optimally performed by different microorganisms. mdpi.com
In the context of uronic acid production, co-culture systems have been shown to enhance yields. For example, the co-culture of Komagataeibacter intermedius with the yeast Dekkera bruxellensis has been observed to promote the production of glucuronic acid. mdpi.com The yeast may contribute by breaking down complex sugars or by producing metabolites that stimulate the primary producing bacterium. mdpi.com The success of such systems often depends on optimizing the ratio and inoculation time of the different microbial species. mdpi.com
| Primary Producer | Co-culture Partner | Effect on Production | Reference |
| Komagataeibacter intermedius | Dekkera bruxellensis | Promoted glucuronic acid production | mdpi.com |
| Ketogulonicigenium vulgare | Associated bacteria (e.g., Bacillus megaterium) | Stimulates growth and 2-keto-L-gulonic acid production | mdpi.com |
Whole-Cell Catalysis
Enzyme Engineering Approaches for Enhanced Yield and Specificity
The biotechnological production of D-glucuronic acid presents a promising, environmentally friendly alternative to traditional chemical synthesis methods. nih.gov Central to advancing biocatalysis are enzyme engineering strategies designed to improve the efficiency, stability, and specificity of the enzymes involved in its synthesis. nih.govresearcher.life These approaches are critical for developing economically viable industrial processes. researchgate.net
Enzyme immobilization is a key strategy to enhance enzyme stability, facilitate reusability, and improve process control in bioreactors. mdpi.comresearchgate.net This technique involves attaching enzymes to or encapsulating them within solid supports, or scaffolds, which can prevent denaturation and allow for continuous operation, thereby reducing production costs. mdpi.comrsc.org
Various materials have been explored as scaffolds for enzyme immobilization, including natural polymers like cellulose (B213188) and hyaluronic acid, as well as synthetic materials such as porous alumina (B75360) and acrylic resins. mdpi.comrsc.orgsciopen.com For instance, wood-derived cellulose scaffolds have been functionalized with citric acid to introduce carboxyl groups, which facilitate the rapid adsorption and cross-linking of enzymes. sciopen.com In one study, this method resulted in an immobilized enzyme amount of over 40 mg/g of the scaffold material, with the enzymes retaining approximately 65% of their activity. sciopen.com Another approach utilizes hyaluronic acid, a polysaccharide composed of alternating D-glucuronic acid and N-acetyl-D-glucosamine units, which is known for its high biocompatibility and hydrophilicity, making it an excellent candidate for biomedical applications. mdpi.comtaylorandfrancis.com
The choice of scaffold and immobilization technique can significantly impact enzyme performance. Immobilization can protect enzymes from harsh environmental conditions such as high substrate concentrations, as demonstrated by manganese peroxidase, which showed no loss of activity at high H2O2 concentrations when immobilized, unlike the free enzyme. rsc.org These stabilized biocatalysts are essential for creating robust and efficient modular bioreactors for synthesizing valuable compounds like D-glucuronic acid derivatives. sciopen.com
Table 1: Examples of Scaffolds Used for Enzyme Immobilization
| Scaffold Material | Immobilization Method | Key Advantages | Reference |
|---|---|---|---|
| Wood-Derived Cellulose | Covalent binding via glutaraldehyde (B144438) cross-linking after citric acid functionalization. | High enzyme loading (>40 mg/g), good retention of activity (~65%), enables modular bioreactor design. | sciopen.com |
| Hyaluronic Acid (HA) | Entrapment or covalent bonding within HA-based hydrogels, particles, or frameworks. | High biocompatibility, biodegradability, suitable for biomedical applications like drug delivery. | mdpi.com |
| Porous Alumina | Adsorption, primarily involving interactions with hydroxyl groups on the alumina surface. | Inexpensive support material, enhanced pH stability compared to free enzyme. | rsc.org |
| Acrylic Resin | Adsorption and covalent binding. | High reusability, demonstrated stability over numerous reaction cycles (e.g., 160 hours for lipase). | rsc.org |
Directed evolution and site-directed mutagenesis are powerful protein engineering tools used to modify enzymes for improved catalytic activity, stability, or substrate specificity. anu.edu.aumit.edu These strategies are particularly relevant for optimizing the enzymes in the D-glucuronic acid synthesis pathway. nih.gov
Site-directed mutagenesis involves making specific, targeted changes to the amino acid sequence of an enzyme based on its known structure and function. google.comnih.gov For example, phylogenetic and mutational analyses of human β1,3-glucuronosyltransferase I (GlcAT-I), an enzyme that transfers glucuronic acid from its activated form UDP-α-D-glucuronic acid (UDP-GlcA), identified key residues critical for substrate binding and catalytic activity. nih.gov Mutational studies revealed that residue R156 is crucial for enzyme activity but not for binding the UDP portion of the substrate, while Y84 is vital for binding the uridine (B1682114) moiety through stacking interactions. nih.gov Similarly, research on E. coli β-glucuronidase (β-GUS) used site-saturation mutagenesis at the active site to alter substrate specificity. anu.edu.au However, many of the targeted glycosyl-binding residues were intolerant to substitution, highlighting their essential role in the enzyme's function. anu.edu.au
Directed evolution, in contrast, involves generating large libraries of random enzyme variants and then using a selection or screening process to identify mutants with desired improvements. mit.edu This method has been successfully applied to enhance the production of D-glucaric acid, a derivative of D-glucuronic acid, by targeting the pathway's least active enzyme, myo-inositol oxygenase (MIOX). mit.edu This approach led to the isolation of variants that increased production by up to 75%. mit.edu
Table 2: Examples of Directed Mutation Studies on Glucuronic Acid-Related Enzymes
| Enzyme | Organism | Mutation Strategy | Findings | Reference |
|---|---|---|---|---|
| β1,3-glucuronosyltransferase I (GlcAT-I) | Human | Site-directed mutagenesis | Identified Y84, D113, R156, and R161 as critical residues for UDP-GlcA binding and/or enzyme activity. | nih.gov |
| β-Glucuronidase (β-GUS) | Escherichia coli | Site-saturation mutagenesis & Directed evolution | Most active site residues were essential and intolerant to mutation; directed evolution proved more effective for altering specificity. | anu.edu.au |
| Myo-inositol oxygenase (MIOX) | N/A | Directed evolution | Isolated enzyme variants that increased D-glucaric acid production by 65-75% from a myo-inositol feed. | mit.edu |
The success of directed evolution and metagenomic discovery of new enzymes depends on the ability to screen vast libraries of variants for desired activities. researchgate.netnih.gov Ultrahigh-throughput screening (uHTS) methods, particularly those using microfluidic droplets, enable the analysis of millions of enzyme variants per day. biorxiv.org
A significant challenge in screening for enzymes involved in carbohydrate metabolism is that the products, like D-glucuronic acid, are often not optically active, making them difficult to detect directly. biorxiv.org To overcome this, researchers have developed coupled enzyme assays where the production of the target carbohydrate initiates a downstream reaction that generates a fluorescent or colorimetric signal. nih.govbiorxiv.org
For instance, a versatile assay platform has been designed to detect monosaccharides such as glucose, xylose, and glucuronic acid. biorxiv.org In the case of glucuronic acid, the coupling enzyme uronate dehydrogenase is used, which showed high specificity and no detectable signal with other monosaccharides. biorxiv.org Another sensitive platform, known as SAFRAN (Substrate-Activation by a Fused Reporter ANticipating the product), can detect picomole levels of analytes. Using uronate dehydrogenase as the coupling enzyme, this system could detect glucuronic acid concentrations as low as 25 nM. nih.gov These uHTS technologies are crucial for accelerating the discovery and engineering of specific and efficient biocatalysts for the industrial production of D-glucuronic acid and its derivatives. nih.govbiorxiv.org
Directed Enzyme Mutation Strategies
Biological Roles in Metabolic Processes
D-glucuronic acid is a pivotal molecule in metabolic detoxification processes within the body. nih.govresearchgate.netontosight.ai It is a sugar acid derived from glucose, and its primary role in detoxification is to increase the water solubility of various substances, thereby facilitating their removal from the body. wikipedia.orgslideshare.net
The principal mechanism of detoxification involving D-glucuronic acid is glucuronidation. wikipedia.orgwikipedia.org This process is a major Phase II metabolic reaction where the activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), is enzymatically attached to a substrate. uomus.edu.iqpharmacy180.com This conjugation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found predominantly in the liver but also in other major organs like the intestines, kidneys, and brain. wikipedia.orgsigmaaldrich.com
The attachment of the highly polar glucuronic acid moiety, which has an ionizable carboxyl group, dramatically increases the water solubility of lipophilic (fat-soluble) compounds. wikipedia.orguomus.edu.iq This transformation renders the original substance biologically inactive and allows the resulting conjugate, known as a glucuronide, to be readily excreted from the body, typically in urine or, for larger molecules, in bile. taylorandfrancis.comwikipedia.orgsigmaaldrich.com
Glucuronidation targets a vast array of compounds, which can be broadly categorized as exogenous or endogenous.
Exogenous Compounds (Xenobiotics): These are substances foreign to the body. The glucuronidation pathway is essential for the metabolism and clearance of numerous pharmaceuticals (e.g., acetaminophen, morphine, ibuprofen), environmental pollutants, and other toxins. nih.govwikipedia.orgjove.com By conjugating these compounds, the body effectively neutralizes their potential toxicity and prevents their accumulation. nih.govwikipedia.org
Endogenous Compounds: These are substances produced within the body. Glucuronidation also plays a crucial role in regulating the levels of various endogenous molecules. Substrates include bilirubin (B190676) (a breakdown product of heme), steroid hormones (such as androgens and estrogens), and thyroid hormones. taylorandfrancis.compharmacy180.comuomustansiriyah.edu.iq For example, bilirubin is conjugated to form bilirubin diglucuronide, making it soluble enough for excretion in bile; failure of this system can lead to jaundice. wikipedia.org
The process is vital for maintaining metabolic homeostasis and protecting the body from both internal and external chemical insults. nih.govuomustansiriyah.edu.iq
Table 3: Examples of Compounds Undergoing Glucuronidation
| Category | Compound Type | Specific Examples | Reference |
|---|---|---|---|
| Exogenous | Drugs | Acetaminophen, Morphine, Ibuprofen, Codeine, Oxazepam | jove.com, wikipedia.org |
| Environmental Pollutants | 4-aminobiphenyl, Phenols | wikipedia.org, wikipedia.org | |
| Endogenous | Bile Pigments | Bilirubin | taylorandfrancis.com, wikipedia.org, pharmacy180.com |
| Hormones | Steroids (Androgens, Estrogens), Thyroxine, Catecholamines | uomustansiriyah.edu.iq, taylorandfrancis.com, pharmacy180.com | |
| Fatty Acid Derivatives | - | wikipedia.org | |
| Retinoids | - | wikipedia.org |
Mechanisms of Detoxification
Role of Uridine Diphosphate Glucuronosyltransferases (UGT) in Drug Metabolism
Uridine Diphosphate Glucuronosyltransferases (UGTs) are a vital family of enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver having the highest concentration. These enzymes play a central role in phase II metabolism, a process dedicated to detoxifying and eliminating a wide array of substances from the body. The primary function of UGTs is to catalyze glucuronidation, a reaction that involves transferring the glucuronic acid component from the high-energy donor, UDP-glucuronic acid (UDPGA), to a lipophilic (fat-soluble) molecule.
This conjugation process significantly increases the polarity and water solubility of various compounds, including drugs, environmental toxins, and endogenous substances like bilirubin and steroid hormones. The resulting glucuronide conjugates are more easily excreted from the body, typically through urine or bile. By converting lipophilic chemicals into hydrophilic products, UGTs are crucial for terminating the biological activity of many drugs and facilitating their removal. The UGT superfamily in humans is diverse, with different isoforms (such as those in the UGT1A and UGT2B subfamilies) exhibiting distinct but often overlapping substrate specificities, allowing them to process a vast range of chemical structures.
Table 1: Key Characteristics of Uridine Diphosphate Glucuronosyltransferases (UGTs)
| Feature | Description | References |
|---|---|---|
| Enzyme Class | Glycosyltransferase (EC 2.4.1.17) | |
| Primary Function | Catalyzes glucuronidation: the covalent addition of glucuronic acid to substrates. | |
| Cofactor | UDP-glucuronic acid (UDPGA) | |
| Location | Primarily in the endoplasmic reticulum of the liver and other tissues like the kidney, intestine, and brain. | |
| Metabolic Phase | Phase II biotransformation |
| Significance | Detoxification and elimination of drugs, xenobiotics, and endogenous compounds by increasing their water solubility for excretion. | |
D-Glucaric Acid and Beta-Glucuronidase Inhibition
D-glucaric acid is a natural, non-toxic compound that is an end-product of the D-glucuronic acid pathway in mammals. Within the body, the lactone of D-glucuronic acid can be oxidized to D-glucaro-1,4;6,3-dilactone, which then hydrolyzes to form D-glucaro-1,4-lactone. This derivative, D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme β-glucuronidase.
β-glucuronidase is an enzyme found in various vertebrate tissues and is also produced by gut microflora. Its primary function is to hydrolyze glucuronide conjugates, severing the bond that UGT enzymes create. This action can reverse the detoxification process, releasing the original, often harmful, aglycone (the non-sugar part of the conjugate). Elevated β-glucuronidase activity has been associated with an increased risk for certain cancers because it can release carcinogens from their detoxified glucuronide forms within the body.
By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the detoxification of carcinogens and other tumor promoters, preventing their re-release and promoting their elimination from the body. This mechanism suggests that derivatives of D-glucaric acid may serve as cancer-preventive agents.
Participation in Extracellular Matrix Remodeling
D-glucuronic acid is a fundamental structural component of proteoglycans, which are major constituents of the mammalian extracellular matrix (ECM). The ECM is the non-cellular component within all tissues and organs, providing not only physical scaffolding for cells but also initiating crucial biochemical and biomechanical cues. Glycosaminoglycans (GAGs), long unbranched polysaccharides, are a key part of proteoglycans. Several important GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate, are composed of repeating disaccharide units, one of which is typically a uronic acid, most often D-glucuronic acid.
The ECM is not a static structure; it undergoes constant and dynamic remodeling during normal physiological processes like development and wound healing, as well as in pathological conditions such as aging and disease. This remodeling involves both the synthesis and degradation of ECM components. Endogenous β-glucuronidase, for instance, participates in ECM remodeling by degrading GAGs through the hydrolytic cleavage of glucuronic acid moieties. Therefore, as a core building block of essential GAGs, D-glucuronic acid is intrinsically involved in the maintenance and remodeling of the extracellular matrix.
Contribution to Hyaluronic Acid Structure and Synthesis
Hyaluronic acid (HA), also known as hyaluronan, is a unique and major glycosaminoglycan in the ECM. Unlike other GAGs, it is non-sulfated and is not attached to a core protein. The structure of hyaluronic acid is a simple, linear polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. These units are linked by alternating β-(1→3) and β-(1→4) glycosidic bonds. This structure can form very large polymers, with molecular weights reaching millions of daltons, which allows HA to absorb significant amounts of water, conferring turgor and compression resistance to tissues like joints.
The biosynthesis of hyaluronic acid is carried out by a class of integral membrane proteins called hyaluronan synthases (HAS). These enzymes catalyze the polymerization of HA by alternately adding D-glucuronic acid and N-acetyl-D-glucosamine to the growing polysaccharide chain. The precursors for this synthesis are the activated sugar nucleotides UDP-glucuronic acid and UDP-N-acetyl-D-glucosamine. Thus, D-glucuronic acid, in its activated UDP-sugar form, is an essential substrate for the synthesis of hyaluronic acid, a critical molecule for tissue structure and cell
Formation of Amadori Adducts
Microbial Interactions and Adaptation Studies
D-glucuronic acid, a component of plant cell wall polysaccharides like glucuronoxylan, is a carbon source for numerous microorganisms. researchgate.netfrontiersin.org Saprotrophic microorganisms, in particular, have developed diverse metabolic pathways to catabolize D-glucuronic acid found in hydrolyzed biomass. frontiersin.org
Microorganisms have demonstrated the ability to utilize not only D-glucuronic acid but also its derivatives. Studies have shown that various bacteria and fungi can adaptively decompose D-glucuronic acid and its related compounds, such as D-glucuronolactone and ethyl-D-glucuronate. jst.go.jp For instance, enteric pathogens like Citrobacter rodentium can use D-glucuronic acid, released by the gut microbiota from glucuronidated compounds, as a carbon source to gain a colonization advantage in the intestine. pnas.org
The catabolism of D-glucuronic acid varies among different microbial species. In bacteria, two primary pathways are known: an isomerase pathway and an oxidative pathway. frontiersin.org Fungi, such as Aspergillus niger, possess a distinct catabolic pathway. researchgate.netfrontiersin.org Research on Bacillus stearothermophilus has identified a gene cluster involved in the utilization of xylan (B1165943) and D-glucuronic acid, suggesting a novel transport system for xylo-oligosaccharides substituted with methyl D-glucuronic acid. nih.gov
The table below summarizes the utilization of D-glucuronic acid and its derivatives by various microorganisms.
| Microorganism | Utilized Derivative(s) | Metabolic Pathway/Enzyme | Key Findings |
| Aerobacter aerogenes | D-glucuronic acid, D-glucuronolactone, ethyl-D-glucuronate | Adaptive decomposition | Demonstrates adaptive enzyme activity for utilizing various D-glucuronic acid derivatives. jst.go.jp |
| Escherichia coli | D-glucuronic acid | Isomerase pathway | Can utilize D-glucuronic acid as a carbon source; some strains use the MUG test to detect β-glucuronidase activity. |
| Citrobacter rodentium | D-glucuronic acid | Shared catabolic pathway with galacturonic acid | Utilizes D-glucuronic acid released in the gut as a carbon source, which aids in colonization. pnas.org |
| Aspergillus niger | D-glucuronic acid | Fungal D-glucuronic acid pathway (e.g., D-glucuronic acid reductase) | Possesses a unique catabolic pathway for D-glucuronic acid, distinct from bacterial pathways. researchgate.netfrontiersin.org |
| Bacillus stearothermophilus | D-glucuronic acid | Putative operon for D-glucuronic acid utilization | Contains a gene cluster for the metabolism of D-glucuronic acid and xylan. nih.gov |
| Faecalibacterium prausnitzii | D-glucuronic acid | Cross-feeding networks | Growth is enhanced by D-glucuronic acid, suggesting its role as a key substrate. oup.com |
The metabolism of D-glucuronic acid can significantly influence the broader sugar metabolism within microorganisms. Adaptation to D-glucuronic acid has been shown to enhance the oxidation of D-glucose in certain bacteria, such as Aerobacter aerogenes and Escherichia coli. jst.go.jp This suggests a regulatory link between the catabolic pathways of D-glucuronic acid and other primary sugars.
In some bacteria, the enzymes involved in D-glucuronic acid catabolism are inducible, meaning they are synthesized in the presence of the substrate. asm.org For example, in E. coli, the enzymes for glucuronate oxidation are induced when the bacterium is grown on glucuronate. asm.org This adaptation allows the microorganism to efficiently switch its metabolic focus to utilize available sugar acids when primary sugars like glucose are scarce.
The table below details the observed influence of D-glucuronic acid on the sugar metabolism of selected microorganisms.
| Microorganism | Influence on Sugar Metabolism | Mechanism |
| Aerobacter aerogenes | Increased oxidation of D-glucose | Adaptation to D-glucuronic acid derivatives promotes more active glucose metabolism. jst.go.jp |
| Escherichia coli | Increased oxidation of D-glucose | Adaptation to D-glucuronic acid leads to more active glucose oxidation. jst.go.jp |
| Serratia marcescens | Preferential utilization | Shows a marked preference for glucuronate over other uronic acids. asm.org |
| Staphylococcus | No significant influence | Lacks the decomposing activity for D-glucuronic acid derivatives, thus no promoting effect on glucose metabolism is observed. nih.gov |
Research Perspectives on the Constituent: L Arginine
Central Role in Nitrogen Metabolism and Signaling Pathways
L-Arginine stands at the crossroads of nitrogen metabolism, playing a pivotal role in both the detoxification of nitrogenous waste and the synthesis of signaling molecules and other essential compounds. embopress.org Its metabolic fate is diverse, leading to the production of nitric oxide, urea (B33335), creatine (B1669601), and polyamines. nih.govwikipedia.org
L-Arginine is the essential substrate for the synthesis of nitric oxide (NO), a vital signaling molecule with numerous functions in the cardiovascular, immune, and nervous systems. pnas.orgwikipedia.org
The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgguidetopharmacology.org These enzymes facilitate the five-electron oxidation of a guanidino nitrogen atom of L-Arginine, yielding NO and L-citrulline. pnas.orgoup.com There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). guidetopharmacology.orgfrontiersin.org The availability of L-Arginine can be a rate-limiting factor for NO production, particularly for the iNOS isoform. wikipedia.org While intracellular L-Arginine concentrations are typically sufficient to saturate the NOS enzymes, the "arginine paradox" describes the observation that supplemental L-Arginine can still enhance NO production, suggesting complex regulatory mechanisms of L-Arginine transport and availability. pnas.orgfrontiersin.org
The enzymatic reaction is complex, requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). guidetopharmacology.orgoup.com The process involves two main steps: the hydroxylation of L-Arginine to Nω-hydroxy-L-arginine, which is then further oxidized to produce NO and L-citrulline. oup.comfrontiersin.org
Table 1: Key Components in the Nitric Oxide Synthesis Pathway
| Component | Role |
| L-Arginine | The primary substrate providing the nitrogen atom for nitric oxide. oup.comnih.gov |
| Nitric Oxide Synthase (NOS) | The enzyme family (eNOS, nNOS, iNOS) that catalyzes the reaction. wikipedia.orgguidetopharmacology.org |
| Oxygen (O2) | Consumed during the oxidation of L-Arginine. wikipedia.org |
| NADPH | Provides the necessary electrons for the reaction. guidetopharmacology.orgoup.com |
| Tetrahydrobiopterin (BH4) | A critical cofactor for NOS activity. oup.com |
| Nitric Oxide (NO) | The gaseous signaling molecule produced. nih.gov |
| L-Citrulline | A co-product of the reaction that can be recycled back to L-Arginine. mdpi.com |
The nitric oxide produced from L-Arginine is a potent vasodilator, meaning it helps to relax and widen blood vessels. dreminozbek.com This action is crucial for the regulation of blood pressure and blood flow. wikipedia.orgmdpi.com By promoting vasodilation, NO improves the delivery of oxygen and nutrients to tissues throughout the body. mdpi.comdreminozbek.com This mechanism is fundamental to cardiovascular health. mdpi.com Studies have shown that L-Arginine administration can improve endothelium-dependent vasodilation. nih.gov Beyond vasoregulation, NO is also involved in inhibiting platelet aggregation, modulating immune responses, and acting as a neurotransmitter. wikipedia.orgmdpi.com
L-Arginine is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. nih.govpatsnap.com Ammonia is a toxic byproduct of protein and amino acid metabolism. embopress.org The urea cycle converts ammonia into urea, a less toxic compound that is subsequently excreted by the kidneys. embopress.orgnih.gov
In the liver, the enzyme arginase cleaves L-Arginine into urea and L-ornithine. embopress.orgnih.gov L-ornithine is then used to restart the cycle. embopress.org Therefore, a sufficient supply of L-Arginine is necessary to maintain the function of the urea cycle and prevent the accumulation of toxic ammonia. nih.govpatsnap.com In inherited disorders of the urea cycle, arginine can become an essential amino acid that requires supplementation. e-imd.org
L-Arginine is an indispensable precursor for the endogenous synthesis of creatine, a compound vital for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. embopress.orgresearchgate.net
The biosynthesis of creatine is a two-step process. The first and committed step involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers the guanidino group from L-Arginine to glycine, forming guanidinoacetate (GAA) and ornithine. researchgate.netfrontiersin.orgembopress.org In the second step, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine. frontiersin.orgmun.ca Inadequate availability of L-Arginine can limit the rate of creatine synthesis. mun.ca
Table 2: Stages of Creatine Biosynthesis from L-Arginine
| Step | Enzyme | Substrates | Products | Location |
| 1 | L-arginine:glycine amidinotransferase (AGAT) | L-Arginine, Glycine | Guanidinoacetate (GAA), Ornithine | Primarily Kidney frontiersin.org |
| 2 | Guanidinoacetate N-methyltransferase (GAMT) | Guanidinoacetate (GAA), S-adenosylmethionine (SAM) | Creatine, S-adenosylhomocysteine | Primarily Liver frontiersin.org |
L-Arginine also serves as a precursor for the synthesis of polyamines, which are small, polycationic molecules essential for cell growth, proliferation, and differentiation. embopress.orgwikipedia.org The primary polyamines in mammals are putrescine, spermidine (B129725), and spermine.
The pathway to polyamines from L-Arginine primarily proceeds through the production of L-ornithine. As mentioned in the urea cycle, the enzyme arginase converts L-Arginine to L-ornithine and urea. nih.gov L-ornithine is then decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine, the simplest polyamine. nih.gov Putrescine can then be sequentially converted to spermidine and spermine. asm.org An alternative, though less common, pathway in some organisms involves the decarboxylation of L-Arginine to agmatine, which is then converted to putrescine. wikipedia.orgasm.org
Nitric Oxide Synthase (NOS) Substrate Provision
Contributions to Cellular Physiology and Function
Regulation of Muscle Protein Synthesis (MPS) via mTOR Signaling
L-Arginine plays a significant role in the regulation of muscle protein synthesis (MPS) through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. umk.plumk.pl The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. iastatedigitalpress.comanimbiosci.org L-Arginine activates the mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets like the ribosomal p70S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), stimulating protein synthesis. nih.govsemanticscholar.org
Research has shown that L-Arginine can directly activate the mTOR complex and promote protein synthesis in skeletal muscle. iastatedigitalpress.com Studies using C2C12 muscle cells have demonstrated that L-Arginine supplementation upregulates the phosphorylation of mTOR and p70S6K. nih.govsemanticscholar.org This activation appears to be dependent on the production of nitric oxide (NO), as the presence of an NOS inhibitor (L-NAME) abolishes the stimulatory effect of L-Arginine on MPS. nih.govsemanticscholar.org Conversely, an NO donor can mimic the effects of L-Arginine, further supporting the role of NO as a downstream mediator in this pathway. nih.gov The activation of the mTOR pathway is a critical mechanism by which L-Arginine promotes muscle hypertrophy. iastatedigitalpress.com
| Protein | Function in MPS | Effect of L-Arginine |
|---|---|---|
| mTOR (mammalian target of rapamycin) | Central kinase that integrates signals to regulate cell growth and protein synthesis. nih.gov | Phosphorylation and activation. nih.gov |
| p70S6K (ribosomal p70S6 kinase 1) | Downstream target of mTOR, promotes protein synthesis and cell proliferation. iastatedigitalpress.comnih.gov | Phosphorylation and activation. nih.gov |
| 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) | Inhibits translation initiation; its phosphorylation by mTOR releases this inhibition. nih.gov | Phosphorylation, leading to increased protein synthesis. nih.gov |
| Nitric Oxide Synthase (NOS) | Enzyme that produces Nitric Oxide (NO) from L-Arginine. nih.gov | Activity is increased, producing NO which mediates mTOR activation. semanticscholar.org |
Support of Cellular Energetics and ATP Production
L-Arginine contributes to cellular energy metabolism and the production of adenosine (B11128) triphosphate (ATP). umk.plumk.pl It supports mitochondrial bioenergetics and can enhance ATP regeneration through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net The AMPK pathway is a central regulator of cellular energy homeostasis. nih.gov
Studies have shown that L-Arginine supplementation can lead to an increase in ATP production. nih.govresearchgate.net In inflammatory conditions, such as in osteoclasts stimulated with TNFα, L-Arginine was found to switch energy metabolism from glycolysis to oxidative phosphorylation, resulting in increased ATP production. bmj.com This metabolic reprogramming is a key aspect of its function. bmj.com By promoting mitochondrial respiration and the expression of antioxidant enzymes, L-Arginine helps protect cells from energy depletion and oxidative damage. researchgate.net
Involvement in Plant Biotic and Abiotic Stress Responses
In the plant kingdom, L-Arginine is a pivotal amino acid involved in a wide array of responses to both biotic and abiotic stresses. als-journal.com It has the highest nitrogen-to-carbon ratio among proteinogenic amino acids, making it an important molecule for nitrogen storage and transport. nih.govfrontiersin.org Its metabolism is crucial for plant defense mechanisms against pathogens and environmental challenges like drought and salinity. als-journal.commdpi.comoup.com
Production of Signaling Molecules (NO, polyamines)
L-Arginine serves as a primary precursor for the biosynthesis of critical signaling molecules, namely nitric oxide (NO) and polyamines (such as putrescine, spermidine, and spermine). nih.govmdpi.com Both NO and polyamines are deeply involved in regulating plant development and responses to stress. nih.gov
Nitric oxide, a free radical gas, acts as a signal in the induction of plant defense responses against pathogens and is generated in response to numerous abiotic stresses. als-journal.comnih.gov In Arabidopsis thaliana, L-arginine is the main source for NO production during plant-pathogen interactions. als-journal.com Polyamines are also essential for developmental processes and play a well-established role in abiotic stress tolerance. nih.gov L-arginine is converted to polyamines via the arginine decarboxylase (ADC) pathway. nih.govunibo.it The crosstalk between NO and polyamine metabolism is significant, as L-arginine is a common precursor, and arginase activity can determine whether metabolism is directed towards NO or polyamine synthesis. nih.gov
Proline Biosynthesis Pathways
The role of L-Arginine as a precursor for proline biosynthesis is a subject of ongoing research and some controversy. nih.govfrontiersin.org Proline is an important osmolyte that accumulates in plants under stress conditions, helping to maintain cellular turgor and protect structures from damage. als-journal.com The proposed pathway involves the conversion of arginine to ornithine, which is then converted to glutamate-5-semialdehyde (GSA) or its cyclic form Δ1-pyrroline-5-carboxylate (P5C), a direct precursor of proline. frontiersin.orgnih.gov
However, the physiological relevance of this pathway is debated, partly due to the subcellular localization of the involved enzymes. frontiersin.org For instance, in Arabidopsis, the enzyme that converts ornithine (δOAT) is located in the mitochondria, while the final enzyme for proline synthesis (P5CR) is in the cytosol, which may prevent a direct metabolic flux. frontiersin.org Despite this, some studies suggest that precursors for proline biosynthesis, including ornithine and arginine, are elevated in plants under stress. nih.gov
| Molecule | Precursor | Role in Plants |
|---|---|---|
| Nitric Oxide (NO) | L-Arginine | Signaling molecule in defense against biotic and abiotic stress. als-journal.comnih.gov |
| Polyamines (e.g., Putrescine) | L-Arginine | Essential for development and abiotic stress tolerance. nih.govunibo.it |
| Proline | L-Arginine (via Ornithine) | Osmolyte involved in stress tolerance, though the pathway from arginine is debated. als-journal.comfrontiersin.org |
Interactions with Microbial Systems
L-Arginine is a central metabolite in the interactions between hosts and microbes, particularly within the gut microbiota. tandfonline.com It serves as a precursor for multiple metabolic pathways in both mammalian and microbial cells, regulating cell division and growth, and acting as a source of carbon, nitrogen, and energy. tandfonline.comresearchgate.net
In microbial organisms, L-Arginine is crucial for growth, differentiation, and protein synthesis. nih.gov Bacteria possess several catabolic pathways to utilize L-Arginine, including the arginine deiminase (ADI) pathway, which can supply energy and contribute to acid tolerance. nih.gov The availability of L-Arginine can influence the composition and function of the intestinal microbial community. frontiersin.org For example, dietary supplementation with L-Arginine has been shown to alter the gut microbiota in animals, promoting the growth of beneficial bacteria. frontiersin.org
Furthermore, L-Arginine can affect microbial behavior, such as biofilm formation. Research on oral multi-species biofilms has shown that millimolar concentrations of L-Arginine can alter biofilm architecture, reduce biovolume, and change the species composition, potentially by disrupting cell-cell interactions. plos.org
Modulation of Oral Biofilm Homeostasis
Research has highlighted L-Arginine's potential to act as a prebiotic agent within the oral cavity, modulating the complex ecosystem of dental plaque. uminho.pt The metabolism of L-Arginine by certain oral bacteria, through pathways like the arginine deiminase system (ADS), produces alkali, primarily ammonia. ada.orgasm.org This process is crucial for maintaining pH homeostasis in dental biofilms. ada.orgnih.gov
The generation of ammonia can neutralize acids produced by cariogenic bacteria from fermentable carbohydrates, thereby raising the pH of the biofilm microenvironment. ada.org This shift creates conditions that are more favorable for the growth of beneficial, commensal oral bacteria and less conducive for the proliferation of acid-loving (acidogenic) and acid-tolerant (aciduric) pathogens associated with dental caries. uminho.ptada.org
Studies using in-vitro multi-species oral biofilm models have demonstrated that treatment with L-Arginine can lead to a significant shift in the microbial community structure. uminho.ptnih.gov For instance, continuous exposure to L-Arginine has been shown to suppress the growth of the cariogenic bacterium Streptococcus mutans while promoting the dominance of arginolytic species like Streptococcus gordonii. asm.org This modulation of the microbial balance can disrupt the formation of pathogenic biofilms. asm.org Beyond pH regulation, L-Arginine may also directly interfere with the production of the extracellular polymeric substance (EPS) matrix, which is essential for biofilm structure, adhesion, and the creation of acidic microenvironments. ada.orgasm.org
Influence on Hyaluronic Acid Production by Bacterial Strains (e.g., Streptococcus equi subsp. zooepidemicus)
L-Arginine has been identified as a key nutritional supplement that can influence the production of hyaluronic acid (HA) by certain bacterial strains. nih.gov Streptococcus equi subsp. zooepidemicus is a notable producer of HA, a valuable biopolymer with wide applications. pitt.eduresearchgate.net Studies have shown that amino acids are essential for the growth of Streptococci and that L-Arginine, in particular, is a critical component for both bacterial growth and HA synthesis. researchgate.net
Research evaluating the effect of various nutritional supplements on HA production by S. equi subsp. zooepidemicus ATCC 39920 has shown that the addition of L-Arginine to the culture medium can significantly increase HA yield. pitt.eduresearchgate.netscispace.com For example, in one study, supplementing a fermentation medium with L-Arginine HCl at a concentration of 2.0 g/L increased the HA yield from a baseline of 0.7 g/L to 0.85 g/L. pitt.eduresearchgate.netpitt.edu This demonstrates a direct positive influence of L-Arginine availability on the metabolic output of this bacterium. Other studies have corroborated that L-Arginine is an essential amino acid for HA production in various S. zooepidemicus strains. scispace.com
The table below summarizes findings from a study on the effect of L-Arginine and other supplements on HA production.
| Supplement | Concentration (g/L) | Resulting HA Yield (g/L) |
| Dextrose (Control) | - | 0.7 |
| L-Arginine HCl | 2.0 | 0.85 |
| L-Glutamine | 2.0 | 1.0 |
| L-Arginine + L-Glutamine | 2.0 (each) | 1.0 |
| Active Dry Yeast | 5.0 | 0.85 |
| Data sourced from studies on Streptococcus equi subsp. zooepidemicus ATCC 39920. pitt.eduresearchgate.net |
Derivatization Strategies and Their Academic Implications
The chemical structure of L-Arginine, with its distinct guanidine (B92328) group, provides a versatile platform for synthesizing new molecules. juniperpublishers.com Derivatization is a common strategy to modify or enhance the bioactivity of a parent compound.
Synthesis of Novel L-Arginine Derivatives (e.g., imine structures/Schiff bases)
A significant area of research involves the synthesis of novel L-Arginine derivatives with an imine structure (–CH=N–), commonly known as Schiff bases. farmaciajournal.com These are typically synthesized through a condensation reaction between L-Arginine and various aromatic aldehydes. farmaciajournal.comrevmedchir.ro
The general procedure involves suspending L-Arginine in a solvent like methanol (B129727) and refluxing it to increase solubility. farmaciajournal.comresearchgate.net An aromatic aldehyde is then slowly added to the mixture, which is kept at reflux for several hours until the reaction is complete. farmaciajournal.comresearchgate.net This method has been used to create a series of L-Arginine-based Schiff bases with different substituents on the aromatic ring, such as chloro, fluoro, bromo, nitro, hydroxyl, and methoxy (B1213986) groups. farmaciajournal.comrevmedchir.ro The successful formation of these imine derivatives is confirmed using spectral methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS). farmaciajournal.comresearchgate.net For instance, the appearance of a characteristic band at 1558-1588 cm⁻¹ in the IR spectrum and a singlet between 8.08-8.56 ppm in the ¹H-NMR spectrum confirms the formation of the imine bond. farmaciajournal.com Other novel Schiff bases have been synthesized using reactants like vanillin (B372448) (4-hydroxy-3-methoxy benzaldehyde). eurjchem.comresearchgate.net
Evaluation of Derivative Bioactivity (e.g., antioxidant potential)
Following synthesis, these novel L-Arginine derivatives are evaluated for their biological activities, with a strong focus on their antioxidant potential. farmaciajournal.com The antioxidant capacity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. farmaciajournal.comresearchgate.netnih.gov
Studies have consistently found that many of the synthesized imine derivatives exhibit significantly greater antioxidant activity than L-Arginine itself. farmaciajournal.comresearchgate.netnih.gov The nature of the substituent on the aromatic ring plays a crucial role in determining the antioxidant strength. farmaciajournal.comnih.gov Derivatives featuring nitro (-NO₂) and di-hydroxyl (-di-OH) groups have been identified as particularly potent antioxidants. farmaciajournal.comresearchgate.netnih.gov For example, in one study, derivatives obtained from the condensation of L-Arginine with 2-nitrobenzaldehyde (B1664092) and 2,3-dihydroxybenzaldehyde (B126233) were found to be the most active compounds. revmedchir.roresearchgate.netnih.gov At a concentration of 0.32 mg/mL, certain derivatives were found to be up to 68 times more active than the parent L-arginine in the DPPH assay. farmaciajournal.com This enhancement of bioactivity underscores the academic and potential therapeutic implications of L-Arginine derivatization.
The table below shows the comparative antioxidant activity of selected L-Arginine derivatives.
| Compound | Substituent (R) on Benzaldehyde | Antioxidant Assay | Result |
| L-Arginine | - | DPPH / FRAP | Baseline Activity |
| Derivative 2g | 2-Nitro (-NO₂) | DPPH / FRAP | Significantly more active than L-Arginine. farmaciajournal.comnih.gov |
| Derivative 2k | 2,3-Dihydroxy (-di-OH) | DPPH / FRAP | Significantly more active than L-Arginine. farmaciajournal.comnih.gov |
| Derivative 2e | 4-Nitro (-NO₂) | DPPH | More active than L-Arginine. farmaciajournal.com |
| Derivative 2l | 2,4-Dihydroxy (-di-OH) | DPPH | More active than L-Arginine. farmaciajournal.com |
| Data from in vitro antioxidant assays. farmaciajournal.comnih.gov |
Investigation of the D Glucuronic Acid L Arginine Complex
Molecular Interactions and Complex Formation
The formation of a stable complex between D-glucuronic acid and L-arginine is predicated on a series of non-covalent molecular interactions. These interactions dictate the stability, conformation, and ultimately the behavior of the complex in a solution.
The primary theoretical basis for the complexation between D-glucuronic acid and L-arginine lies in the electrostatic attraction between the two molecules. At physiological pH, D-glucuronic acid, which has a pKa of approximately 3 to 4, exists predominantly in its anionic carboxylate form. nih.gov Conversely, the guanidinium (B1211019) group of L-arginine has a high pKa, ensuring it is positively charged in neutral, acidic, and most basic environments. google.com This charge differential creates a strong driving force for the formation of an ionic bond, or salt bridge, between the two molecules. google.com
| Interaction Type | Involved Groups | Description | Significance |
|---|---|---|---|
| Electrostatic Attraction (Salt Bridge) | D-Glucuronic Acid: Carboxylate (-COO⁻) L-Arginine: Guanidinium (-C(NH₂)₂⁺) | Strong ionic interaction between the negatively charged carboxylate and the positively charged guanidinium group. nih.govgoogle.com | Primary driving force for complex formation. acs.org |
| Hydrogen Bonding | D-Glucuronic Acid: Hydroxyl groups (-OH), Carboxylate (-COO⁻) L-Arginine: Guanidinium group, α-amino group, α-carboxyl group | Formation of multiple hydrogen bonds between the two molecules, enhancing the stability of the association. google.commdpi.com | Contributes significantly to the specificity and stability of the complex. mdpi.com |
| Van der Waals Forces | All atoms in both molecules | Weak, non-specific attractive forces arising from temporary fluctuations in electron distribution. researchgate.net | Provides additional stabilization to the overall complex. researchgate.net |
Direct computational studies on the 1:1 D-glucuronic acid-L-arginine complex are not extensively documented. However, significant insights can be drawn from molecular dynamics (MD) simulations of analogous systems, particularly the interaction between hyaluronic acid (HA), a polymer of D-glucuronic acid, and polyarginine peptides. acs.orgresearchgate.netnih.gov These studies provide a robust framework for understanding the forces and structural outcomes of the interaction.
Molecular dynamics simulations have been employed to model the complexes formed between HA polymers and arginine peptides. acs.orgnih.govacs.org These computational experiments show that HA polymers and polyarginine can form stable complexes. acs.org In these larger systems, regions of the HA polymer that interact with the peptides undergo significant conformational changes, resulting in the formation of bends and loops. acs.org While monoarginine was found to form only transient and unstable complexes with long HA chains in simulations, the fundamental interactions observed are directly relevant to the 1:1 complex. acs.org The simulations highlight the importance of arginine's guanidinium side chain, which is capable of forming not only strong electrostatic interactions but also non-polar interactions that further stabilize binding. researchgate.net
Computational analyses of HA-polyarginine systems have successfully determined the shape and size of the resulting complexes and identified the primary forces driving their formation. acs.orgresearchgate.net
Driving Forces: The main energetic contributors to complex formation are electrostatic energy (which includes hydrogen bonds), polar solvation energy, and the potential energy of the HA polymer. acs.org The binding is primarily an electrostatically driven process. researchgate.net
| Finding | Details from Molecular Dynamics (MD) Simulations | Relevance to D-Glucuronic Acid-L-Arginine Complex |
|---|---|---|
| Complex Stability | Stable complexes are formed between HA and polyarginine peptides. acs.org The stability is dependent on the length of the peptide chain. acs.orgresearchgate.net | Suggests that a stable 1:1 complex is energetically favorable due to the same underlying interaction forces. |
| Primary Driving Forces | Electrostatic energy, including hydrogen bonds, and polar solvation energy are the main driving forces. acs.org | The interaction is dominated by the attraction between the negatively charged glucuronic acid and positively charged arginine. researchgate.net |
| Conformational Changes | HA polymers exhibit conformational changes, forming bends and loops upon interaction with peptides. acs.org | Indicates that both molecules in the 1:1 complex likely adopt a specific, energetically favorable conformation upon binding. |
| Role of Arginine | The guanidinium side chain is crucial, providing strong electrostatic and non-polar interactions that stabilize binding. researchgate.net | Emphasizes the unique role of arginine's structure in the strength and specificity of the interaction. |
Computational Modeling and Simulation Approaches
Studies on Hyaluronan-Polyarginine Interactions
Exploration of Potential Synergistic Effects
Synergy in this context refers to the possibility that the D-glucuronic acid-L-arginine complex exhibits properties that are modified or enhanced compared to the simple sum of the individual components. This can manifest as changes in physicochemical properties or biological interactions.
The formation of a complex between D-glucuronic acid and L-arginine inherently alters the properties of both molecules by masking the primary interacting functional groups—the carboxylate and guanidinium groups. This masking can lead to significant changes in solubility, stability, and biological reactivity.
Research on ternary complexes has shown that the inclusion of L-arginine can significantly improve the stability constant and aqueous solubility of other molecules. researchgate.net This effect is attributed to arginine's ability to form electrostatic interactions and hydrogen bonds, which can create a more favorable microenvironment for solubility. mdpi.comresearchgate.net For instance, the solubility of certain drugs was increased by over 200% in a ternary complex with arginine. researchgate.net
Furthermore, the biological activity of the individual components may be altered. For example, the microbiostatic function of macrophages is critically dependent on the availability of L-arginine, a process that can be competitively inhibited by analogs that block the guanido group. nih.gov This suggests that complexation at this site could modulate such biological activities. Similarly, the reactivity of D-glucuronic acid is also changed. Studies have shown that D-glucuronic acid can react with the lysine (B10760008) and arginine residues in proteins to form advanced glycation end-products (AGEs), a process that inherently involves the chemical alteration of both molecules. nih.govresearchgate.net The formation of a stable, non-covalent complex would prevent or modify such reactions by occupying the reactive sites.
| Property | Effect of Complexation | Underlying Mechanism | Supporting Evidence/Analogy |
|---|---|---|---|
| Aqueous Solubility | Potentially increased solubility of the complex compared to individual or less soluble components. | Formation of new hydrogen bonds and electrostatic interactions can improve interaction with water. researchgate.net | L-arginine as an auxiliary agent in ternary complexes has been shown to significantly increase the solubility of poorly soluble drugs. researchgate.netmdpi.com |
| Chemical Stability | Increased stability of the individual components within the complex. | Masking of reactive functional groups (carboxylate and guanidinium) prevents unwanted side reactions. google.com | Arginine has been demonstrated to increase the stability constant of drug-cyclodextrin complexes. mdpi.comresearchgate.net |
| Biological Reactivity | Modulation of the biological activities of both D-glucuronic acid and L-arginine. | The interacting functional groups are no longer freely available to bind with enzymes or receptors. nih.gov | Macrophage activity dependent on free L-arginine is inhibited by blocking the guanido group. nih.gov The reaction of glucuronic acid to form AGEs with arginine is altered. nih.gov |
Enhanced Bioactivity or Stability Hypotheses
The chemical compound identified by EINECS number 239-285-3 is a salt complex formed from D-Glucuronic acid and L-Arginine in a 1:1 molar ratio. While direct and extensive research specifically investigating the synergistic bioactivity and stability of this particular complex is limited, hypotheses regarding its enhanced properties can be formulated based on the well-documented roles of its individual constituents. The formation of this salt is theorized to potentially enhance the therapeutic or functional properties of either or both components.
The primary hypotheses center on the potential for synergistic effects and improved stability. It is suggested that the combination of D-Glucuronic acid, a key player in detoxification pathways, with L-Arginine, an amino acid crucial for cardiovascular health and protein synthesis, may offer combined benefits. medchemexpress.com
Hypothesized Synergistic Bioactivity:
One of the main hypotheses is that the complex could exhibit enhanced bioactivity due to the complementary roles of D-Glucuronic acid and L-Arginine. D-Glucuronic acid is a vital component of nearly all connective tissues and is integral to the process of glucuronidation in the liver. wikipedia.orgfoodb.ca This process involves the conjugation of toxins, drugs, and other foreign substances with glucuronic acid to form water-soluble glucuronides that can be easily excreted from the body. foodb.cacaringsunshine.com This detoxification mechanism is crucial for liver health. caringsunshine.comresearchgate.net
L-Arginine serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation. mdpi.com It also plays a role in neutralizing ammonia (B1221849) in the liver and has been studied for its potential protective effects against liver damage induced by toxins. biomedpharmajournal.org The combination in a single complex could theoretically provide both the substrate for detoxification (D-Glucuronic acid) and a compound that supports liver function and circulation (L-Arginine), potentially leading to a synergistic effect on liver health. biomedpharmajournal.orgontosight.ai
Furthermore, some studies have shown that glucuronic acid metabolites of certain compounds can exhibit more potent biological effects than their parent compounds, suggesting that the glucuronic acid moiety can play a crucial role in bioactivity. nih.gov It is hypothesized that the complexation with L-Arginine could facilitate the delivery or enhance the activity of D-Glucuronic acid.
Hypothesized Enhanced Stability and Solubility:
Another key hypothesis is that the formation of a salt with L-Arginine could enhance the stability and solubility of other compounds. Research on ternary complexes has shown that the presence of arginine can significantly improve the stability constant and aqueous solubility of poorly water-soluble drugs. researchgate.net While D-Glucuronic acid is already highly soluble in water, the formation of the arginine salt could influence its stability in certain formulations. foodb.ca
The interaction between arginine and other molecules, such as in protein formulations, has been shown to have a stabilizing effect. google.com For instance, the guanidinium group of arginine can form ionic and hydrogen bonds. researchgate.net In the context of the D-Glucuronic acid-L-Arginine complex, these interactions could lead to a more stable compound compared to the individual components under specific conditions. Studies on arginine-rich peptides have also explored modifications like D-amino acid substitution and cyclization to improve stability against enzymatic degradation. biorxiv.org While not directly applicable to this simple salt, it highlights the role of arginine in molecular stability.
The table below summarizes the key research findings on the individual components that form the basis for the hypotheses about the complex.
| Component | Known Bioactivity/Property | Research Finding |
| D-Glucuronic Acid | Detoxification (Liver Health) | A key component in the glucuronidation pathway for eliminating toxins. foodb.cacaringsunshine.comresearchgate.net |
| Anti-inflammatory | A major constituent of anti-inflammatory proteoglycans. medchemexpress.commedchemexpress.com | |
| Precursor for Ascorbic Acid | Humans may use glucuronolactone (B27817) (a derivative) as a precursor for vitamin C synthesis. wikipedia.org | |
| L-Arginine | Cardiovascular Health | Precursor to nitric oxide, a vasodilator. mdpi.com |
| Liver Health | Aids in liver detoxification by neutralizing ammonia. biomedpharmajournal.org | |
| Antioxidant Properties | Can improve antioxidant defenses. | |
| Stability Enhancement | Can improve the stability and solubility of other compounds in formulations. researchgate.net |
The following table outlines the potential synergistic effects hypothesized for the D-Glucuronic Acid-L-Arginine complex based on the properties of its constituents.
| Hypothesized Effect | Basis of Hypothesis |
| Enhanced Liver Support | Combines the detoxification role of D-Glucuronic acid with the ammonia-neutralizing and circulatory support of L-Arginine. biomedpharmajournal.orgontosight.ai |
| Improved Bioavailability | The salt formation may influence the absorption and transport of the individual components. |
| Increased Stability | The ionic interaction between the acidic D-Glucuronic acid and the basic L-Arginine may result in a more stable compound in certain formulations. researchgate.net |
It is important to note that these are largely theoretical hypotheses. Detailed experimental studies are required to validate these potential synergistic effects and to fully characterize the bioactivity and stability profile of the D-Glucuronic Acid-L-Arginine complex.
Advanced Research Methodologies for the Complex and Its Constituents
Analytical Techniques for Characterization and Quantification
Ultra-Performance Liquid Chromatography (UPLC)
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for elucidating the structural features of both the iron core and the surrounding carbohydrate ligand.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the Ferric Carboxymaltose complex, confirming the identity of the carbohydrate shell and its interaction with the iron core. fda.gov The FT-IR spectrum of FCM shows characteristic absorption bands of its components. The broad band in the 3600-3200 cm⁻¹ region is attributed to the O-H stretching vibrations of the carbohydrate and associated water. The bands in the 3000-2800 cm⁻¹ range correspond to C-H stretching. Crucially, the presence of carboxylate groups (COO⁻), formed during the oxidation of maltodextrin (B1146171), is confirmed by strong absorption bands around 1600 cm⁻¹. The region from 1200 to 950 cm⁻¹ is the "fingerprint" region for carbohydrates, showing complex C-O and C-C stretching vibrations. google.com Comparing the spectrum of FCM to its starting material, maltodextrin, reveals these key structural modifications.
Table 2: General FT-IR Absorption Bands for Ferric Carboxymaltose
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl Groups (Carbohydrate, Water) |
| 2925 | Medium | C-H Stretch | Aliphatic C-H |
| ~1600 | Strong | C=O Asymmetric Stretch | Carboxylate (COO⁻) |
| ~1400 | Medium | C=O Symmetric Stretch | Carboxylate (COO⁻) |
| 1200 - 950 | Strong, Complex | C-O, C-C Stretch | Carbohydrate Fingerprint Region |
| < 700 | Weak-Medium | Fe-O Stretch | Iron-Oxyhydroxide Core |
Note: Specific wavenumbers can vary slightly between batches and analytical conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the carbohydrate ligand. However, the analysis of the intact Ferric Carboxymaltose complex is challenging due to the paramagnetic nature of the high-spin iron(III) core, which causes significant line broadening and shifting of NMR signals. google.com To overcome this, the iron core is often chemically removed to allow for high-resolution ¹H and ¹³C NMR analysis of the isolated carboxymaltose ligand. bhu.ac.in
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are then used to assign the proton (¹H) and carbon (¹³C) signals, confirming the structure of the carbohydrate backbone and identifying the sites of carboxylation. bhu.ac.inmdpi.com The chemical shifts provide direct information about the carbon skeleton of the ligand. bhu.ac.in
Table 3: Representative ¹³C NMR Chemical Shift Ranges for Carboxymaltose Ligand
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Aliphatic Carbons (C-2 to C-6 of glucose units) | 60 - 85 |
| Anomeric Carbons (C-1 of glucose units) | 95 - 105 |
| Carboxyl Carbons (-COOH) | 170 - 180 |
Note: These are general ranges. Precise shifts depend on the specific structure and solvent. Data is typically acquired on the iron-free ligand.
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and elemental composition of molecules. For a large, complex structure like Ferric Carboxymaltose, direct analysis by HR-MS is difficult. Instead, the technique is more commonly applied to analyze the carbohydrate ligand after its separation from the iron core. It can also be used in the form of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for highly sensitive elemental analysis of the iron content. lambda-cro.commedrxiv.org When analyzing the ligand, HR-MS can help identify the distribution of different chain lengths and the degree of oxidation of the maltodextrin starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry-Based Quantification (e.g., LC-MS)
Mass spectrometry coupled with liquid chromatography is a primary method for the quantification of FCM and its components in biological matrices. Due to the nature of the complex, different strategies are employed.
For quantifying the drug-associated iron in serum, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice. lambda-cro.com This technique involves an initial sample preparation step, such as ultrafiltration with a specific molecular weight cut-off (e.g., 30 kDa), to separate the large FCM complex from smaller, naturally occurring iron species like transferrin-bound iron. lambda-cro.com The isolated FCM is then introduced into the ICP-MS, which atomizes and ionizes the sample in a high-temperature plasma, allowing for highly sensitive and selective elemental quantification of iron. lambda-cro.commedrxiv.org
To quantify the carbohydrate content, High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) can be used. google.com The method first involves acid hydrolysis to break the complex and degrade the ligand into glucose. The resulting solution is then analyzed by HPLC-ELSD, where the amount of glucose is measured and correlated back to the total carbohydrate content in the original FCM sample. google.com
Table 4: Example Parameters for ICP-MS Quantification of FCM-Associated Iron in Serum
| Parameter | Description |
|---|---|
| Sample Preparation | Ultrafiltration (30,000 Dalton MWCO) to isolate FCM. lambda-cro.com |
| Instrumentation | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). lambda-cro.com |
| Analyte | Total Iron (from FCM). lambda-cro.com |
| Linear Range | Typically 5 µg/mL to 600 µg/mL. lambda-cro.com |
| Key Advantage | High selectivity for FCM-associated iron over endogenous iron. lambda-cro.com |
Colorimetric Assays for Constituent Content Determination
Table 5: Summary of Ferrozine-Based Colorimetric Assay for Total Iron
| Step | Reagent/Parameter | Purpose |
|---|---|---|
| 1. Iron Release | Weak Acid Buffer (e.g., Acetate buffer pH 4.9) | Dissociates Fe³⁺ from the carbohydrate shell. atlas-medical.com |
| 2. Reduction | Ascorbic Acid | Reduces Fe³⁺ to Fe²⁺. atlas-medical.com |
| 3. Complexation | Ferrozine | Forms a colored complex with Fe²⁺. adipogen.comatlas-medical.com |
| 4. Measurement | Spectrophotometry at ~560 nm | Quantifies the colored Fe²⁺-Ferrozine complex. adipogen.com |
Metabolomic Profiling of L-Arginine Effects
Metabolomic profiling is a powerful technique used to quantitatively measure the dynamic multiparametric response of a living system to pathophysiological stimuli or genetic modification. In the context of L-Arginine, metabolomics provides a comprehensive snapshot of how its administration or altered metabolism impacts various biochemical pathways.
Targeted metabolomic platforms, often utilizing liquid chromatography tandem mass spectrometry (LC/MS), have been developed to quantitatively profile L-Arginine and its related metabolites in biological samples like plasma. nih.govnih.gov These studies frequently investigate the L-Arginine/nitric oxide (NO) pathway, which is integral to vascular health. nih.govmdpi.com Research has shown that conditions like chronic kidney disease (CKD) and coronary heart disease (CHD) significantly perturb the L-Arginine metabolome. nih.govucl.ac.uk In patients with CHD, untargeted metabolomics has revealed a lower concentration of arginine and higher concentrations of ornithine and total dimethylarginine (both symmetric and asymmetric forms). ucl.ac.uk This shift indicates a potential redirection of L-Arginine away from nitric oxide (NO) production and towards the arginase pathway, which produces ornithine and urea (B33335). ucl.ac.uk
Studies have identified several key metabolites that are consistently altered. In inflammatory bowel disease (IBD), for instance, metabolomic analyses have shown decreased arginine and symmetric dimethylarginine (SDMA) in active Crohn's disease, while citrulline and dimethylamine (B145610) (DMA) were increased in both active Crohn's and ulcerative colitis compared to controls. mdpi.com Similarly, in a mouse model of CKD-accelerated atherosclerosis, plasma levels of asymmetric dimethylarginine (ADMA), SDMA, arginine, and citrulline were all found to be significantly higher in CKD mice. nih.gov L-Arginine supplementation itself also induces distinct metabolic changes. In healthy overweight adults, supplementation was found to decrease trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular risk. nih.gov In fattening pigs, L-arginine supplementation altered the gut metabolome, with notable changes in phospholipids. frontiersin.org
These findings from metabolomic studies highlight how L-Arginine metabolism is intricately linked to systemic health and disease, with its effects extending beyond the NO pathway to influence amino acid, lipid, and gut microbial metabolism. nih.govfrontiersin.org
Table 1: Selected Metabolites Affected by L-Arginine Metabolism Perturbations This table is interactive. You can sort and filter the data as needed.
| Metabolite | Condition/Study Model | Observed Change | Potential Implication | Reference(s) |
|---|---|---|---|---|
| L-Arginine | Coronary Heart Disease (Humans) | Decreased | Reduced substrate for NO synthesis | ucl.ac.uk |
| Ornithine | Coronary Heart Disease (Humans) | Increased | Upregulation of the arginase pathway | ucl.ac.uk |
| Asymmetric Dimethylarginine (ADMA) | Chronic Kidney Disease (Mice) | Increased | Inhibition of nitric oxide synthase (NOS) | nih.govnih.gov |
| Symmetric Dimethylarginine (SDMA) | Chronic Kidney Disease (Mice) | Increased | Marker of renal dysfunction | nih.govnih.gov |
| Citrulline | Inflammatory Bowel Disease (Humans) | Increased | Altered NO cycle and/or urea cycle activity | mdpi.com |
| Trimethylamine N-oxide (TMAO) | L-Arginine Supplementation (Humans) | Decreased | Favorable modulation of gut microbiota activity | nih.gov |
**5.3. In Vitro and In Vivo Research Models for Mechanistic Studies
In Vitro and In Vivo Research Models for Mechanistic Studies
Cell-Based Assays for Pathway Analysis
In vitro models using cultured cells are fundamental for dissecting the molecular pathways influenced by L-Arginine. These assays allow for controlled investigations into specific cellular responses, free from the systemic complexities of a whole organism.
A primary focus of cell-based research is the L-Arginine-nitric oxide pathway, crucial for vascular homeostasis. frontiersin.org Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are a common model. frontiersin.org In these cells, assays are used to measure NO production, often by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036), using methods like the Griess assay or fluorescent indicators like DAF-2 DA. frontiersin.orgplos.org Researchers can use L-NAME, an L-Arginine analogue, to inhibit nitric oxide synthase (NOS) and induce a state of endothelial dysfunction in vitro, characterized by reduced NO bioavailability. frontiersin.org
Beyond endothelial cells, fibroblasts are used to study L-Arginine's role in cell proliferation and wound healing. plos.org Proliferation can be measured using assays like the MTT assay. plos.orgkarger.com Studies in human dermal fibroblasts have shown that L-Arginine stimulates proliferation by activating signaling pathways like ERK1/2 and PI3K/Akt, which can be confirmed using in vitro kinase assays and western blotting to detect phosphorylated proteins. plos.org
Other specialized cell models include hematopoietic stem and progenitor cells (HSPCs), where NO donors are used to study the effects on proliferation and differentiation. frontiersin.org In cancer research, 3D cell culture systems are employed to mimic in vivo microenvironments, revealing, for example, that L-Arginine can inhibit the growth of certain gastrointestinal cancer cells by affecting the urea cycle. karger.com The study of L-arginine metabolism in macrophages infected with Leishmania amazonensis provides another example, where metabolomic analysis of infected cells reveals how the amino acid is used by both host and parasite. semanticscholar.org
Table 2: Examples of In Vitro Models and Assays for L-Arginine Research This table is interactive. You can sort and filter the data as needed.
| Cell Type | Research Focus | Key Assays | Pathway Investigated | Reference(s) |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial function, Vasodilation | Nitrite/Nitrate quantification (Griess Assay), DAF-2 DA fluorescence | Nitric Oxide (NO) Synthesis | frontiersin.orgplos.org |
| Human Dermal Fibroblasts | Cell proliferation, Wound healing | MTT Assay, Western Blotting, In vitro kinase assays | GPRC6A-ERK1/2, PI3K/Akt | plos.org |
| Human Hematopoietic Stem Cells (HSPCs) | Proliferation vs. Differentiation | Flow cytometry, cGMP measurement | Nitric Oxide (NO) Signaling | frontiersin.org |
| Gastrointestinal Cancer Cells (e.g., OE33) | Tumor growth inhibition | 3D Culture, MTT Assay, Metabolomics | Urea Cycle Metabolism | karger.com |
| Platelet-Derived Growth Factor Receptor-α (PDGFRα)-positive cells | GI motility disorders, Diabetic gastroparesis | Cell viability assays, Nitrite measurement, Western Blotting | Nitric Oxide (NO) pathways, nNOS expression | nih.govmdpi.com |
Animal Models for Systemic Biological Investigations
In vivo animal models are indispensable for understanding the systemic and physiological effects of L-Arginine that cannot be replicated in a culture dish. physiology.org These models allow researchers to study the integrated response of cardiovascular, metabolic, and neurological systems to L-Arginine administration or its dysregulation. nih.govnih.gov
Rodent models, including mice and rats, are the most common. For cardiovascular research, spontaneously hypertensive rats (SHR) are used to show that chronic L-Arginine administration can attenuate cardiac hypertrophy, independent of blood pressure changes. ahajournals.org To study atherosclerosis, hypercholesterolemic animal models, such as apolipoprotein E (ApoE) knockout mice and New Zealand rabbits fed a high-fat diet, are employed. nih.govahajournals.org In these models, L-Arginine supplementation has been shown to improve endothelial function and, in some cases, reduce atherosclerotic lesion formation. nih.govnih.gov However, results can be complex; one study found that while L-arginine did not affect lesion area in ApoE knockout mice, it negated the protective effect of inducible NO synthase (iNOS) gene deficiency in ApoE/iNOS double-knockout mice. ahajournals.org
L-Arginine is also used to induce specific disease models. High-dose intraperitoneal injection of L-Arginine in mice is a well-established model for inducing severe acute pancreatitis, which allows for the study of the disease's pathophysiology and the evaluation of potential therapies. physiology.orgnih.gov In neuroscience, animal models of Alzheimer's disease, including transgenic mice with amyloid-beta (Aβ) mutations, are used to investigate how Aβ affects L-Arginine metabolism in the brain and its potential role in neurodegeneration. otago.ac.nz
Table 3: Common Animal Models in L-Arginine Research This table is interactive. You can sort and filter the data as needed.
| Animal Model | Species | Research Area | Key Findings/Applications | Reference(s) |
|---|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Rat | Cardiovascular (Hypertension, Cardiac Hypertrophy) | L-Arginine attenuates cardiac hypertrophy, suggesting a role for the cardiac L-arginine-NO axis. | ahajournals.org |
| Apolipoprotein E (ApoE) Knockout | Mouse | Cardiovascular (Atherosclerosis) | Used to study the effects of L-Arginine supplementation on atherosclerotic lesion development. | ahajournals.org |
| High-Dose L-Arginine Injection | Mouse/Rat | Gastroenterology (Acute Pancreatitis) | Standard model for inducing experimental acute pancreatitis to study disease mechanisms. | physiology.orgnih.gov |
| Hypercholesterolemic Model (High-Fat Diet) | Rabbit | Cardiovascular (Endothelial Dysfunction) | L-Arginine improves endothelial function and reduces markers of vascular damage. | nih.gov |
| Alzheimer's Disease Model (Transgenic) | Mouse | Neuroscience (Neurodegeneration) | Investigates links between altered L-Arginine metabolism and amyloid-beta pathology. | otago.ac.nz |
Future Directions and Emerging Research Avenues
Elucidation of Unexplored Mechanistic Pathways of the Complex
While the primary mechanism of Gallium(III) nitrate (B79036) revolves around its function as an iron mimetic, several of its biological effects remain incompletely understood, presenting fertile ground for future research. The established mode of action involves gallium disrupting iron metabolism by inhibiting cellular iron uptake and interfering with iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation. scispace.comebi.ac.ukmdpi.com However, emerging evidence suggests its interactions are more complex.
A novel and hitherto unexplained application is its ability to reduce bleeding time from open wounds, a hemostatic effect that was observed to be independent of the anticoagulant warfarin. nih.gov The precise mechanism for this action is currently unknown and warrants significant investigation. nih.gov Another area of active exploration is the role of Gallium(III) nitrate in generating reactive oxygen species (ROS). Studies have shown that its antibacterial effect against Escherichia coli is linked to an increase in intracellular ROS. nih.govasm.org Conversely, in Pseudomonas aeruginosa, some studies indicate its bacteriostatic activity is accompanied by decreased ATP production without a significant change in ROS levels, highlighting pathogen-dependent variations that need to be unraveled. researchgate.net
Recent combined metalloproteomic, metabolomic, and transcriptomic studies have revealed that gallium nitrate can bind to the RpoB and RpoC subunits of RNA polymerase in P. aeruginosa, suppressing RNA synthesis and thereby reducing metabolic rates. mdpi.com Further research is needed to fully characterize these and other potential molecular targets to build a complete picture of its activity.
Development and Characterization of Novel Derivatives
To enhance the therapeutic index, bioavailability, and target specificity of gallium, researchers are actively developing and characterizing novel gallium complexes. Gallium(III) nitrate itself has limitations, including poor oral bioavailability and potential for hydrolysis under physiological conditions. nih.govfrontiersin.org The synthesis of new derivatives involves chelating the Ga(III) ion with various organic ligands.
Promising examples include Gallium Maltolate (GaM), which has demonstrated greater cellular uptake and the ability to overcome resistance to gallium nitrate in lymphoma cells. nih.gov Other developed ligands include quinolinolates, thiosemicarbazones, and flavonoids, which have shown enhanced antimicrobial or anticancer activities. nih.govfrontiersin.orgnih.gov For instance, alkyl gallium quinolinolate complexes exhibited significantly higher activity against Leishmania major compared to the ligand alone. mdpi.com
A significant area of development is in radiopharmaceuticals, where novel ligands are being designed to improve the tumor-targeting capabilities of gallium isotopes for enhanced diagnostic imaging. openmedscience.com The synthesis of macrocyclic bis-phosphinate chelators, for example, is being explored for creating stable gallium complexes for PET imaging. acs.org The table below summarizes some of the novel gallium derivatives and their investigated properties.
| Derivative Type | Ligand Example | Key Research Findings | Reference(s) |
| Hydroxypyrone Complex | Maltolate | Improved cellular uptake; overcomes resistance to Ga(NO₃)₃. | nih.gov |
| Quinolinate Complex | 8-hydroxyquinolate | Enhanced antimicrobial activity against Leishmania major. | mdpi.com |
| Thiosemicarbazone Complex | 2-acetylpyridine-derived | Potentiated antibacterial activity and broadened spectrum. | nih.gov |
| Flavonoid Complex | Flavonoid G6 | Dual-action antimicrobial against P. aeruginosa; disrupts iron metabolism. | nih.gov |
| Macrocyclic Chelator | Bn-NODP (bis-phosphinate) | Forms stable complexes for potential use in ¹⁸F PET imaging. | acs.org |
| Acyl-pyrazolonate Complex | 4-acyl-3-methyl-1-phenyl-5-pyrazolone | Induces ferroptosis in cancer cells by dysregulating redox homeostasis. | acs.org |
The ongoing design of these derivatives, which offer increased stability, solubility, and bioavailability, is crucial for translating the therapeutic potential of gallium into more effective clinical applications. mdpi.com
Advanced Computational Chemistry and Predictive Modeling for Complex Interactions
Computational chemistry is becoming an indispensable tool for accelerating the development and understanding of gallium complexes. Techniques like Density Functional Theory (DFT) and molecular docking are being employed to predict the structural, electronic, and interactive properties of these compounds before their synthesis, saving significant time and resources.
DFT studies have been used to explore the electronic structures and relative stabilities of different geometric isomers of gallium complexes, such as those with macrocyclic bis-phosphinate chelators. acs.org These calculations provide insights into the bonding and energy landscapes of the molecules, helping to identify the most stable and likely forms. acs.orgmdpi.com For example, DFT and quantum theory of atoms in molecules (QTAIM) analysis have been used to model the interaction of gallium with the PQS uptake system in P. aeruginosa, demonstrating that Ga³⁺ can effectively displace Fe³⁺ in native chelate pockets, supporting a "Trojan horse" mechanism of entry. nih.gov
Molecular docking simulations are being used to predict the binding affinity and interaction patterns of gallium compounds with specific biological targets. Studies have modeled the interaction of gallium maltolate with the main and papain-like proteases of SARS-CoV-2, revealing strong binding energies and key hydrogen bond interactions, suggesting its potential as an antiviral agent. mdpi.com Similarly, computational approaches have been used to screen metal-based drugs, including gallium nitrate, against viral proteins like that of the human metapneumovirus (HMPV), identifying favorable binding energies and stable interactions. biorxiv.org
| Computational Method | System Studied | Key Insights from Modeling | Reference(s) |
| Density Functional Theory (DFT) | Gallium complexes with macrocyclic ligands | Determined relative stabilities and electronic structures of isomers. | acs.org |
| DFT / QTAIM | Gallium interaction with bacterial PQS system | Showed thermodynamic feasibility of Ga³⁺ displacing Fe³⁺ in chelates. | nih.gov |
| Molecular Docking | Gallium maltolate with SARS-CoV-2 proteases | Predicted strong binding affinity and key interactions at active sites. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Gallium nitrate with HMPV protein | Revealed stable binding, favorable free energy, and key polar/ionic interactions. | biorxiv.org |
| DFT | Gallium-Arsenide (GaAs) and Gallium-Nitride (GaN) | Calculated electronic band structures and physical properties of semiconductor phases. | scirp.orgresearchgate.net |
These predictive models are crucial for rational drug design, allowing for the in-silico screening and optimization of new gallium derivatives with enhanced target specificity and efficacy.
Integration of Omics Technologies for Comprehensive Biological Understanding
To obtain a holistic view of the cellular response to gallium, researchers are increasingly integrating "omics" technologies, including proteomics, metabolomics, and transcriptomics. These approaches provide a system-wide map of the changes occurring within an organism upon exposure to gallium compounds, moving beyond single-target analysis.
Proteomics: Label-free quantitative proteomics has been used to analyze the response of P. aeruginosa to gallium maltolate. researchgate.net These studies revealed that gallium treatment mimics an iron-limitation response, leading to an increased abundance of proteins involved in iron acquisition and a decrease in proteins related to quorum sensing and swarming motility, which are critical for virulence. nih.govresearchgate.net
Metabolomics: Metabolomic analyses have been instrumental in deciphering the metabolic shifts induced by gallium. In studies with multidrug-resistant Mycobacterium tuberculosis, exposure to gallium citrate (B86180) led to distinct changes in the metabolome, including an increase in aconitate and fumarate (B1241708) levels, which suggests the inhibition of iron-dependent enzymes like aconitase and fumarate hydratase. frontiersin.org A combined transcriptomic and metabolomic analysis of a dual-action gallium-flavonoid compound against P. aeruginosa showed significant disturbances in bacterial gene transcription and metabolism. nih.gov
Transcriptomics (RNA-seq): RNA-sequencing has been used to study the mechanisms behind the synergistic effect of gallium nitrate and the antibiotic colistin (B93849) against Klebsiella pneumoniae. The results indicated that gallium repressed bacterial antioxidant activity at the transcript level, leading to an accumulation of ROS and enhancing the efficacy of colistin. asm.org
The integration of these omics technologies provides a powerful, multi-layered understanding of gallium's mechanism of action, revealing complex networks of interactions and paving the way for the development of scientifically-based combination therapies. mdpi.comfrontiersin.org
Investigation of Environmental and Ecological Roles of the Complex
The increasing use of gallium in high-tech industries, particularly in semiconductors like gallium arsenide (GaAs) and gallium nitride (GaN), has led to its classification as an emerging contaminant. ijresm.comresearchgate.netpan.pl This necessitates a thorough investigation of its environmental fate, ecological impact, and potential for bioaccumulation.
Gallium's natural abundance in the Earth's crust is low, and it is primarily obtained as a byproduct of bauxite (B576324) and zinc ore processing. researchgate.netoryx-metals.com Industrial waste streams, such as those from electronics manufacturing and the incineration of solid waste, are significant sources of environmental gallium. ijresm.comscbt.com Studies have found gallium in sewage sludge, compost, and leachate, indicating its entry into environmental systems. scbt.com
The high water solubility of gallium nitrate means it is likely to be mobile in soil and water, potentially contaminating groundwater. scbt.comfishersci.com High concentrations of gallium have been shown to inhibit plant growth and can be toxic to aquatic organisms by altering enzymatic functions. ijresm.com While the pathways for gallium from the environment to humans are currently considered limited, the growing demand and use of gallium-based technologies highlight the need for comprehensive environmental impact assessments and the development of effective recycling strategies to recover this valuable and finite resource from electronic waste. researchgate.netoryx-metals.comfastercapital.com
Q & A
Q. What are the primary methods for determining the chemical structure and purity of Einecs 239-285-3?
Methodological Answer:
- Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure .
- Quantify purity via HPLC or GC-MS with validated protocols, ensuring calibration against certified reference materials .
- Document all procedures in detail, including instrumentation parameters and sample preparation steps, to ensure reproducibility .
Q. How can researchers identify reliable physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Conduct systematic literature reviews focusing on peer-reviewed journals and authoritative databases (e.g., PubMed, SciFinder), prioritizing studies with transparent experimental conditions .
- Perform controlled lab experiments under varying conditions (pH, temperature) to validate reported properties .
- Cross-reference data with computational models (e.g., COSMO-RS for solubility predictions) to identify outliers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Consult Safety Data Sheets (SDS) for hazard classifications and implement engineering controls (e.g., fume hoods) .
- Design experiments with minimal exposure risks, using personal protective equipment (PPE) and spill containment strategies .
- Document safety incidents and near-misses to refine protocols iteratively .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound be reconciled in catalytic applications?
Methodological Answer:
- Perform meta-analyses of published studies to identify variables influencing reactivity (e.g., solvent polarity, catalyst loading) .
- Design controlled experiments isolating confounding factors (e.g., trace impurities, atmospheric moisture) .
- Use statistical tools (e.g., ANOVA) to quantify variability and determine significance thresholds for contradictory results .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Apply Design of Experiments (DoE) principles to screen reaction parameters (e.g., temperature, stoichiometry) efficiently .
- Characterize intermediates via X-ray crystallography or advanced NMR techniques to confirm regioselectivity .
- Validate synthetic routes by comparing yields and purity metrics across independent replicates .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Q. What computational approaches best predict the environmental fate of this compound?
Methodological Answer:
- Use QSAR models and molecular dynamics simulations to estimate biodegradation pathways and bioaccumulation potential .
- Validate predictions with experimental data from microcosm studies or high-resolution mass spectrometry .
- Incorporate uncertainty analysis to quantify model limitations .
Data Management and Reproducibility
Q. How can raw data from this compound studies be structured for maximum reproducibility?
Methodological Answer:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) with metadata tags .
- Provide supplementary materials detailing raw data processing steps (e.g., baseline correction in spectroscopy) .
- Use version-control systems (e.g., Git) for code and data pipelines .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicology studies?
Methodological Answer:
Q. How should researchers design interdisciplinary studies involving this compound to address knowledge gaps?
Methodological Answer:
- Formulate hypotheses using frameworks like PECO (Population, Exposure, Comparator, Outcome) to define scope .
- Integrate cross-disciplinary datasets (e.g., toxicogenomics + metabolomics) via multivariate analysis .
- Pre-register study protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
